2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine
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Overview
Description
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various applications, particularly in the agrochemical and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine. One common approach involves the chlorination of 2-methyl-4-(trifluoromethyl)pyridine using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .
Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block. This can be achieved through various cyclization reactions, often using trifluoromethyl copper as a reagent .
Industrial Production Methods
In industrial settings, the production of this compound often involves vapor-phase chlorination/fluorination at high temperatures (above 300°C) with transition metal-based catalysts such as iron fluoride. This method allows for efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets . The chlorine atom can participate in covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemical synthesis.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
Uniqueness
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine is unique due to the presence of both a chloromethyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct reactivity and physicochemical properties, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C8H7ClF3N |
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Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c1-5-2-6(4-9)13-7(3-5)8(10,11)12/h2-3H,4H2,1H3 |
InChI Key |
GCBPJVPJOIZJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
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